Ceramide 8
Description
Structure
2D Structure
Properties
CAS No. |
873802-43-8 |
|---|---|
Molecular Formula |
C42H83NO4 |
Molecular Weight |
666.1 g/mol |
IUPAC Name |
N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-25-27-29-31-33-35-42(47)43-40(38-44)41(46)37-36-39(45)34-32-30-28-26-14-12-10-8-6-4-2/h36-37,39-41,44-46H,3-35,38H2,1-2H3,(H,43,47)/b37-36+/t39-,40+,41-/m1/s1 |
InChI Key |
ZBQZXOVJGDSANU-SPUWTEBASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Ceramide Biosynthesis and Metabolic Pathways
Major Pathways of Ceramide Generation
The cellular pool of ceramide is maintained through a balance of synthesis and breakdown. The two major pathways responsible for its generation are the de novo pathway, which builds ceramide from basic precursors, and the sphingomyelin (B164518) hydrolysis pathway, which releases ceramide from a major membrane lipid.
The de novo synthesis of ceramide is a multi-step enzymatic process that occurs primarily on the cytosolic face of the endoplasmic reticulum (ER). themedicalbiochemistrypage.orgresearchgate.net This pathway begins with simple precursors and culminates in the formation of ceramide, which can then be used for the synthesis of more complex sphingolipids. wikipedia.org
The first and rate-limiting step in the de novo synthesis of ceramide is the condensation of the amino acid L-serine with a fatty acyl-CoA, typically palmitoyl-CoA. researchgate.netnih.gov This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT) , a pyridoxal (B1214274) 5'-phosphate-dependent enzyme. themedicalbiochemistrypage.org The product of this initial condensation is 3-ketodihydrosphingosine (also known as 3-ketosphinganine). researchgate.netresearchgate.net
| Reactants | Enzyme | Product |
| L-Serine | Serine Palmitoyltransferase (SPT) | 3-Ketodihydrosphingosine |
| Palmitoyl-CoA |
Following its synthesis, 3-ketodihydrosphingosine is rapidly reduced to dihydrosphingosine (also known as sphinganine). nih.govrsc.org This reduction reaction is catalyzed by the enzyme 3-ketodihydrosphingosine reductase (KDSR) and utilizes NADPH as a cofactor. researchgate.netnih.gov
| Substrate | Enzyme | Product | Cofactor |
| 3-Ketodihydrosphingosine | 3-Ketodihydrosphingosine Reductase (KDSR) | Dihydrosphingosine | NADPH |
The next step involves the acylation of dihydrosphingosine to form dihydroceramide (B1258172) . researchgate.netnih.gov This reaction is catalyzed by a family of enzymes known as (dihydro)ceramide synthases (CerS) . nih.gov There are six distinct ceramide synthase isoforms in mammals (CerS1-6), each exhibiting specificity for acyl-CoAs of particular chain lengths. wikipedia.org This step is crucial for determining the fatty acid chain length of the resulting ceramide, which in turn influences its biological function. nih.gov
| Substrates | Enzyme Family | Product |
| Dihydrosphingosine | Ceramide Synthases (CerS1-6) | Dihydroceramide |
| Fatty Acyl-CoA |
The final step in the de novo pathway is the introduction of a trans double bond at the 4,5-position of the sphingoid base of dihydroceramide to form ceramide . researchgate.netnih.gov This desaturation reaction is catalyzed by the enzyme dihydroceramide desaturase (DEGS1) , also known as sphingolipid delta(4)-desaturase. reactome.orgresearchgate.net This enzyme is located in the endoplasmic reticulum and is responsible for creating the characteristic sphingosine (B13886) backbone of most mammalian ceramides (B1148491). nih.govreactome.org
| Substrate | Enzyme | Product |
| Dihydroceramide | Dihydroceramide Desaturase 1 (DEGS1) | Ceramide |
In addition to de novo synthesis, ceramide can be rapidly generated through the hydrolysis of sphingomyelin, a major phospholipid component of cellular membranes, particularly the plasma membrane. wikipedia.orgnih.gov This pathway, often referred to as the sphingomyelin cycle, is catalyzed by a family of enzymes called sphingomyelinases (SMases) . nih.govresearchgate.net These enzymes cleave the phosphocholine (B91661) headgroup from sphingomyelin, releasing ceramide. nih.gov
There are different types of sphingomyelinases, classified based on their optimal pH, including acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase). researchgate.net The activation of these enzymes can be triggered by various cellular stresses and signaling events, leading to a rapid increase in intracellular ceramide levels. nih.govnih.gov
| Substrate | Enzyme Family | Products |
| Sphingomyelin | Sphingomyelinases (SMases) | Ceramide |
| Phosphocholine |
Sphingomyelin Hydrolysis Pathway
Role of Sphingomyelinases (Acid, Neutral, and Alkaline)
One of the principal pathways for rapid ceramide generation involves the hydrolysis of sphingomyelin, a major component of cellular membranes. mdpi.com This reaction is catalyzed by a family of enzymes known as sphingomyelinases (SMases), which are broadly classified based on their optimal pH into acid, neutral, and alkaline SMases. mdpi.com The breakdown of sphingomyelin by these enzymes yields ceramide and phosphocholine. nih.gov
The balance between sphingomyelin and ceramide within membranes is critical for cellular signaling. For instance, the generation of ceramide through sphingomyelinase activity can, in turn, activate other enzymes, such as phospholipases, which are involved in inflammatory responses. nih.gov While this pathway is a significant source of endogenous long-chain ceramides, exogenously added C8-ceramide is designed to bypass this and other initial synthetic steps to directly influence intracellular signaling cascades.
Salvage Pathway of Sphingolipid Recycling
The salvage pathway is a crucial recycling route that re-utilizes sphingosine, the backbone of ceramides, to generate new ceramide molecules. nih.govnih.gov This pathway begins with the breakdown of complex sphingolipids in the lysosomes, ultimately yielding sphingosine. researchgate.net This sphingosine can then be transported to the endoplasmic reticulum, where it is re-acylated by ceramide synthases to form ceramide. researchgate.net
Enzymology of Ceramide Synthesis and Degradation
The synthesis and degradation of ceramides are orchestrated by a series of specialized enzymes, each playing a distinct role in the metabolic cascade. The de novo pathway, in particular, involves a sequence of enzymatic reactions primarily occurring in the endoplasmic reticulum. metwarebio.comnih.gov
Serine Palmitoyltransferase (SPT)
The de novo synthesis of all sphingolipids begins with the rate-limiting step catalyzed by the enzyme Serine Palmitoyltransferase (SPT). themedicalbiochemistrypage.orgnih.gov This enzyme condenses L-serine and palmitoyl-CoA to produce 3-ketosphinganine (also known as 3-ketodihydrosphingosine). nih.gov This initial reaction is a critical control point for the entire pathway. themedicalbiochemistrypage.org Inhibition of SPT can significantly reduce the accumulation of all downstream ceramides. nih.gov While C8-ceramide is an exogenous compound, the sphingosine backbone upon which it is built is endogenously synthesized through this SPT-initiated pathway. Ceramide 1-phosphate has been shown to act as an inhibitor of SPT activity. nih.gov
3-Ketodihydrosphingosine Reductase (KSR)
Following the action of SPT, the newly formed 3-ketosphinganine is rapidly reduced to dihydrosphingosine (also known as sphinganine) by the enzyme 3-Ketodihydrosphingosine Reductase (KSR). themedicalbiochemistrypage.orgnih.gov This reaction is dependent on the cofactor NADPH. researchgate.net The product of this reaction, dihydrosphingosine, is the precursor that will be acylated in the next step to form dihydroceramides. nih.gov A loss-of-function mutation in the KSR gene can lead to a compensatory activation of the sphingolipid salvage pathway. nih.gov
Ceramide Synthase (CerS) Isoforms and Acyl Chain Specificity
The diversity of ceramide species within a cell is largely determined by the family of Ceramide Synthase (CerS) enzymes. nih.gov In mammals, there are six known CerS isoforms (CerS1-6), each exhibiting a distinct specificity for fatty acyl-CoAs of different chain lengths. researchgate.net This specificity is crucial as ceramides with different acyl chain lengths can have distinct, and sometimes opposing, biological functions. researchgate.net
The acyl chain specificity of the different CerS isoforms is a well-studied area:
CerS1 primarily synthesizes C18-ceramide. researchgate.net
CerS2 and CerS4 are responsible for the synthesis of very-long-chain ceramides (C22, C24, C26). researchgate.net
CerS5 and CerS6 mainly synthesize ceramides with acyl chain lengths up to 16 carbons (C12, C14, C16). researchgate.net
Given that C8-ceramide contains a short 8-carbon acyl chain, its endogenous synthesis would likely be minimal, as the known CerS isoforms are generally specific for longer chain fatty acids. C8-ceramide is primarily used as an experimental tool precisely because it can be directly supplied to cells, thus bypassing the need for endogenous synthesis by CerS enzymes. caymanchem.com
| CerS Isoform | Primary Acyl-CoA Specificity |
| CerS1 | C18 |
| CerS2 | C22, C24 |
| CerS4 | C20, C22, C24 |
| CerS5 | C16 |
| CerS6 | C16 |
This table summarizes the primary acyl-CoA specificities of the mammalian Ceramide Synthase isoforms. researchgate.netresearchgate.net
Dihydroceramide Desaturase (DES) Activity and Regulation
The final step in the de novo synthesis of ceramide is the introduction of a 4,5-trans-double bond into the sphingoid backbone of dihydroceramide. nih.gov This reaction is catalyzed by the enzyme Dihydroceramide Desaturase (DES), also known as DEGS1. nih.gov This desaturation step is what distinguishes ceramide from its precursor, dihydroceramide. researchgate.net
The activity of DES is influenced by the fatty acid chain length of its dihydroceramide substrate. wikipedia.org Research using rat liver microsomes has provided specific kinetic data for the conversion of N-C8:0-d-erythro-dihydroceramide (C8-dhCer) to C8-ceramide. nih.gov
| Substrate/Cofactor | Apparent Km | Vmax |
| C8-dhCer | 1.92 ± 0.36 µM | 3.16 ± 0.24 nmol/min/g protein |
| NADH | 43.4 ± 6.47 µM | 4.11 ± 0.18 nmol/min/g protein |
This table presents the kinetic parameters for Dihydroceramide Desaturase activity with C8-dihydroceramide and NADH as substrates in a rat liver microsome model. nih.gov
Several compounds are known to inhibit DES activity. For example, C8-cyclopropenylceramide acts as a competitive inhibitor of the enzyme. nih.gov The retinoid fenretinide (B1684555) (4-HPR) has also been identified as a direct inhibitor of DES, with its metabolite 4-oxo-4-HPR showing even greater inhibitory effects. nih.gov
Sphingomyelinases (SMases)
One of the most rapid pathways for generating ceramide is through the hydrolysis of sphingomyelin, a major phospholipid component of cellular membranes. wikipedia.orgthemedicalbiochemistrypage.org This catabolic reaction is catalyzed by a family of enzymes known as sphingomyelinases (SMases), which cleave the phosphocholine headgroup from sphingomyelin to yield ceramide and phosphocholine. nih.govmdpi.com This pathway allows for a quick response to extracellular stimuli and cellular stress. nih.gov
There are several isoforms of SMases, distinguished primarily by their optimal pH and subcellular location, which dictates their specific physiological roles.
Acid Sphingomyelinase (aSMase): Operating at an acidic pH (around 4.5-5.0), aSMase is primarily located in the lysosomes, where it contributes to the degradation of sphingomyelin taken up by the cell through endocytosis. mdpi.comnih.gov It plays a critical role in the turnover of membrane components.
Neutral Sphingomyelinase (nSMase): These enzymes function optimally at a neutral pH (7.4) and are found in various locations, including the plasma membrane, Golgi apparatus, and endoplasmic reticulum. themedicalbiochemistrypage.orgmdpi.com nSMase activity is often induced by cellular stressors and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), leading to the production of ceramide that acts as a second messenger in stress-response and apoptotic signaling pathways. nih.govresearchgate.netmdpi.com
Alkaline Sphingomyelinase: Found predominantly in the intestinal tract, this isoform is involved in the digestion of dietary sphingomyelin.
The activation of SMases, particularly nSMase, is a key event in cellular signaling, providing a rapid burst of ceramide that can alter membrane biophysics and initiate downstream signaling cascades. nih.govresearchgate.net
Ceramidase Isoforms (Acid, Neutral, Alkaline)
The reverse reaction, the breakdown of ceramide, is catalyzed by ceramidases. These enzymes hydrolyze the N-acyl linkage in ceramide, releasing a fatty acid and a sphingosine base. wikipedia.orgsdbonline.org This action not only terminates ceramide-mediated signals but also produces sphingosine, which can be further phosphorylated by sphingosine kinases to generate sphingosine-1-phosphate (S1P), another potent signaling lipid that often has opposing effects to ceramide (e.g., promoting cell survival and proliferation). nih.govnih.gov The balance between ceramide and S1P, often termed the "sphingolipid rheostat," is critical for determining cell fate. nih.gov
Similar to sphingomyelinases, ceramidases are classified into three main types based on their pH optima:
| Ceramidase Isoform | Optimal pH | Primary Location | Key Functions |
| Acid Ceramidase (AC) | Acidic (pH 4.5) | Lysosomes | Plays a role in the catabolism of ceramide within the lysosome, contributing to the salvage pathway. A deficiency in AC leads to Farber disease. wikipedia.org |
| Neutral Ceramidase (NC) | Neutral (pH 7.4) | Plasma Membrane, Mitochondria | Involved in regulating cellular levels of ceramide, sphingosine, and S1P in response to various stimuli, including inflammatory cytokines. wikipedia.orgnih.gov |
| Alkaline Ceramidase (ACER1, ACER2, ACER3) | Alkaline (pH 8.0-9.5) | Endoplasmic Reticulum, Golgi Apparatus | Believed to regulate specific pools of ceramide and sphingosine involved in cell differentiation and proliferation. wikipedia.orgnih.gov |
These isoforms exhibit differences in substrate specificity, tissue distribution, and cellular localization, suggesting they have distinct roles in regulating cellular responses. nih.gov
Regulation of Ceramide Biosynthesis and Turnover
The cellular levels of ceramide are tightly regulated through a multi-layered system that includes transcriptional control of metabolic enzymes, direct modulation of enzyme activity, and precise control over the intracellular movement of ceramide and its precursors.
Transcriptional and Post-Transcriptional Control
The expression of genes encoding the key enzymes in ceramide metabolism is a critical point of regulation. For instance, pro-inflammatory cytokines and cellular stress can induce the expression of genes for both de novo ceramide synthesis (like serine palmitoyltransferase) and sphingomyelin hydrolysis (sphingomyelinases), leading to an accumulation of ceramides. mdpi.commdpi.com
Furthermore, ceramide synthesis is linked to the regulation of other lipid metabolic pathways. Studies have shown that the process of ceramide synthesis correlates with the post-transcriptional processing of Sterol-Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. ahajournals.org Inhibition of ceramide synthesis can lead to decreased levels of active SREBP, suggesting a feedback mechanism where sphingolipid metabolism influences broader lipid homeostasis at the transcriptional level. ahajournals.org
Enzymatic Activity Modulation and Allosteric Regulation
Beyond transcriptional control, the activity of sphingolipid-metabolizing enzymes is directly modulated by various factors. The activation of sphingomyelinases by inflammatory signals, hormones, or oxidative stress is a primary example of rapid enzymatic modulation that boosts ceramide production without the need for new protein synthesis. mdpi.com This allows the cell to respond swiftly to changes in its environment. While detailed allosteric regulatory mechanisms are still under investigation, it is clear that the localization of these enzymes within specific membrane microdomains and their interaction with other proteins are key to controlling their activity.
Intracellular Transport Mechanisms: Vesicular and Non-Vesicular (e.g., CERT-mediated)
After being synthesized primarily in the endoplasmic reticulum (ER), ceramide must be transported to other organelles, such as the Golgi apparatus, to be converted into complex sphingolipids like sphingomyelin and glucosylceramide. nih.govnih.govdiabetesjournals.org This intracellular trafficking occurs through two main types of pathways:
Vesicular Transport: Ceramide can be incorporated into transport vesicles that bud off from the ER and fuse with the Golgi complex. This is a conventional pathway for lipid and protein transport within the cell. diabetesjournals.org
Non-Vesicular Transport: A crucial pathway for sphingomyelin synthesis is mediated by the Ceramide Transfer Protein (CERT) . nih.govnih.gov CERT is a cytosolic protein that facilitates the direct, non-vesicular transfer of ceramide from the ER to the trans-Golgi. scientificarchives.com
The function of CERT is highly regulated and depends on its distinct structural domains:
| CERT Domain | Function | Binding Partner/Target |
| START Domain | Binds and shields a single ceramide molecule from the aqueous cytosol, catalyzing its transfer between membranes. | Ceramide |
| Pleckstrin Homology (PH) Domain | Targets the CERT protein to the Golgi apparatus by specifically binding to phosphatidylinositol 4-phosphate (PI4P), a lipid enriched in Golgi membranes. nih.gov | Phosphatidylinositol 4-phosphate (PI4P) |
| FFAT Motif | An amino acid sequence that interacts with VAMP-associated proteins (VAPs), which are resident proteins of the ER membrane. nih.govbiologists.com | VAMP-associated proteins (VAPs) |
This sophisticated mechanism allows CERT to bridge the ER and Golgi membranes, possibly at membrane contact sites, to ensure the efficient and specific delivery of ceramide for sphingomyelin synthesis. nih.govbiologists.com
Interconversion of Ceramide with Other Bioactive Sphingolipids
Ceramide sits (B43327) at the center of a complex metabolic network and can be readily converted into a variety of other bioactive sphingolipids. nih.govresearchgate.net This metabolic flux is a key determinant of cellular signaling outcomes.
Key interconversion pathways include:
Conversion to Sphingomyelin (SM): In the Golgi apparatus, sphingomyelin synthase transfers a phosphocholine headgroup from phosphatidylcholine onto ceramide, producing SM and diacylglycerol (DAG). themedicalbiochemistrypage.org This is a major fate for newly synthesized ceramide.
Conversion to Glucosylceramide (GlcCer): Ceramide can also be glycosylated by glucosylceramide synthase in the Golgi to form GlcCer, the precursor for hundreds of complex glycosphingolipids. mdpi.com
Phosphorylation to Ceramide-1-Phosphate (C1P): Ceramide kinase can phosphorylate ceramide to produce C1P, a bioactive lipid implicated in cell proliferation and inflammatory responses. mdpi.comresearchgate.net
Hydrolysis to Sphingosine (Sph): As discussed, ceramidases hydrolyze ceramide to sphingosine. creative-proteomics.com
Conversion of Sphingosine to Sphingosine-1-Phosphate (S1P): Sphingosine is then phosphorylated by sphingosine kinases to form S1P, a critical signaling molecule that promotes cell survival, proliferation, and migration, often acting in opposition to ceramide. nih.govnih.gov
The dynamic interconversion between ceramide, sphingosine, and S1P is fundamental to cellular regulation, where the relative levels of these lipids can dictate whether a cell lives or dies. nih.gov
Formation of Sphingomyelin (SM) by Sphingomyelin Synthase
The synthesis of sphingomyelin, the most abundant sphingolipid in mammalian cells, is a crucial metabolic fate for ceramide. nih.gov This reaction occurs primarily in the Golgi apparatus, with some activity also reported at the plasma membrane. nih.govignoucorner.com The process is catalyzed by the enzyme sphingomyelin synthase (SMS). ignoucorner.com
Sphingomyelin synthase facilitates the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to the primary hydroxyl group of ceramide. nih.govignoucorner.com This enzymatic reaction yields two products: sphingomyelin and diacylglycerol (DAG). ignoucorner.com There are two main isoforms of sphingomyelin synthase in mammals, SMS1 and SMS2. Both are located in the Golgi, but SMS2 is also found at the plasma membrane, where it may play a specific role in maintaining the sphingomyelin content of the cell surface. nih.gov The balance between ceramide and sphingomyelin, often referred to as the ceramide/sphingomyelin rheostat, is critical for cellular processes, with ceramide often being associated with cell death pathways and sphingomyelin with cell proliferation and survival. nih.gov
| Enzyme | Substrates | Products | Cellular Location |
| Sphingomyelin Synthase (SMS1, SMS2) | Ceramide, Phosphatidylcholine | Sphingomyelin, Diacylglycerol (DAG) | Golgi Apparatus, Plasma Membrane (SMS2) |
Generation of Glucosylceramides (GlcCer) by Glucosylceramide Synthase
Another significant metabolic route for ceramide is its conversion to glucosylceramide (GlcCer), which is the foundational step for the synthesis of hundreds of different glycosphingolipids (GSLs). pnas.orgnih.gov This reaction is catalyzed by the enzyme glucosylceramide synthase (GCS), also known as ceramide glucosyltransferase. nih.govwikipedia.org
The synthesis of GlcCer takes place on the cytosolic leaflet of the Golgi apparatus. pnas.orgresearchgate.net GCS transfers a glucose molecule from the sugar donor UDP-glucose to the C1 hydroxyl group of ceramide. nih.govpnas.org Once formed, GlcCer is translocated into the lumen of the Golgi, where it can be further modified by a series of glycosyltransferases to produce a vast array of more complex GSLs, including lactosylceramides and gangliosides. pnas.orgnih.gov This pathway is vital, as GSLs are integral components of the cell membrane and are involved in cell-cell recognition, signaling, and membrane trafficking. pnas.org
| Enzyme | Substrates | Product | Cellular Location |
| Glucosylceramide Synthase (GCS) | Ceramide, UDP-glucose | Glucosylceramide (GlcCer) | Cytosolic face of the Golgi Apparatus |
Phosphorylation to Ceramide-1-Phosphate by Ceramide Kinase
Ceramide can be directly phosphorylated to form ceramide-1-phosphate (C1P), a bioactive lipid with functions often opposing those of ceramide, such as promoting cell survival and inflammation. nih.govehu.es This phosphorylation is carried out by the enzyme ceramide kinase (CerK). biologists.comnih.gov
Ceramide kinase was first identified in brain synaptic vesicles and human leukemia cells and is found in both the microsomal membrane fraction and the cytosol. nih.govehu.es The enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to the 1-hydroxyl group of ceramide. mdpi.com Once synthesized in the Golgi apparatus, C1P can be transported to other cellular locations, such as the plasma membrane, by a specific C1P transfer protein (CPTP) to participate in various cellular processes. mdpi.com The levels of C1P are tightly regulated, not only by CerK but also by ceramide-1-phosphate phosphatases that catalyze the reverse reaction, converting C1P back to ceramide. ehu.esresearchgate.net
| Enzyme | Substrates | Product | Cellular Location |
| Ceramide Kinase (CerK) | Ceramide, ATP | Ceramide-1-Phosphate (C1P) | Golgi Apparatus, Cytosol |
Hydrolysis to Sphingosine and Subsequent Phosphorylation to Sphingosine-1-Phosphate (S1P)
A key catabolic fate for ceramide is its hydrolysis into sphingosine and a free fatty acid. nih.gov This reaction is catalyzed by a family of enzymes known as ceramidases, which are classified based on their optimal pH: acid, neutral, and alkaline ceramidases. nih.govnih.gov This hydrolytic step is critical because the resulting sphingosine is the direct precursor for the synthesis of sphingosine-1-phosphate (S1P), a potent signaling lipid. nih.gov
Following its generation from ceramide, sphingosine is phosphorylated at its primary hydroxyl group by sphingosine kinases (SphKs). nih.govbiologists.com This is the sole pathway for S1P formation in mammalian cells, making ceramidase and sphingosine kinase activities rate-limiting for S1P production. nih.gov S1P plays crucial roles in a multitude of cellular processes, including cell proliferation, migration, and survival, often acting in opposition to the effects of ceramide. nih.gov The balance between ceramide, sphingosine, and S1P is therefore a critical determinant of cell fate. nih.gov
| Pathway Step | Enzyme(s) | Substrate(s) | Product(s) |
| Ceramide Hydrolysis | Ceramidase (Acid, Neutral, Alkaline) | Ceramide | Sphingosine, Fatty Acid |
| Sphingosine Phosphorylation | Sphingosine Kinase (SphK) | Sphingosine, ATP | Sphingosine-1-Phosphate (S1P) |
Enzymatic Cleavage of Glycans from Glycosphingolipids by Ceramide Glycanase
The salvage pathway allows for the recycling of complex sphingolipids, which involves the breakdown of glycosphingolipids (GSLs) to regenerate ceramide. frontiersin.org A key type of enzyme in the degradation of GSLs is ceramide glycanase. These enzymes, also known as endoglycoceramidases, catalyze the cleavage of the glycosidic bond between the glycan headgroup and the ceramide lipid moiety, releasing the intact oligosaccharide and ceramide. nih.gov
Another related enzyme, sphingolipid ceramide N-deacylase (SCDase), hydrolyzes the N-acyl linkage between the fatty acid and the sphingosine base within the ceramide portion of various GSLs. chemrxiv.orgnih.gov This action produces lyso-glycosphingolipids (l-GSLs), which retain the glycan headgroup attached to the sphingosine base. chemrxiv.org These enzymatic processes are crucial for the turnover and recycling of GSLs and for maintaining the dynamic balance of sphingolipids within the cell.
| Enzyme | Action | Substrate | Products |
| Ceramide Glycanase (Endoglycoceramidase) | Cleaves the bond between the glycan and ceramide | Glycosphingolipid | Oligosaccharide, Ceramide |
| Sphingolipid Ceramide N-deacylase (SCDase) | Hydrolyzes the N-acyl linkage in the ceramide moiety | Glycosphingolipid | Lyso-glycosphingolipid, Fatty Acid |
Cellular Functions and Signaling Roles of Ceramides
Ceramide as a Crucial Second Messenger in Signal Transduction Pathways
Ceramide is widely recognized as a crucial lipid second messenger in various signal transduction pathways. cenmed.comuni.luctdbase.orgnih.govnih.govlipidmaps.orgnih.govuni.lu Generated primarily through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases or via de novo synthesis, ceramide levels can transiently increase in response to diverse stimuli, including cytokines, growth factors, and cellular stresses. cenmed.comctdbase.orgnih.govlipidmaps.orgnih.govuni.lu
As a second messenger, ceramide interacts with and modulates the activity of several downstream effector molecules, thereby coupling the sphingomyelin pathway to well-defined intracellular signaling cascades. cenmed.comctdbase.orglipidmaps.org Identified targets include ceramide-activated protein kinase, ceramide-activated protein phosphatase (such as PP1 and PP2A), and protein kinase Cζ. cenmed.comctdbase.orglipidmaps.org These interactions allow ceramides (B1148491) to influence a variety of cellular processes by altering the phosphorylation status of key proteins involved in signal relay. lipidmaps.org
The signaling function of ceramide is also hypothesized to involve its unique biophysical properties within the cell membrane. Ceramides can influence membrane fluidity and potentially form specialized lipid domains, such as ceramide-rich platforms or rafts. nih.govnih.govlipidmaps.orgnih.gov These domains are thought to serve as platforms for the clustering of receptor molecules and recruitment of signaling proteins, thereby facilitating signal transduction. nih.govlipidmaps.orgnih.gov
Modulation of Fundamental Cellular Processes
Ceramides exert significant influence over fundamental cellular processes, acting as critical regulators that can determine cell fate.
Ceramides generally function as inhibitors of cell proliferation and inducers of growth arrest. ctdbase.orgnih.govnih.govlipidmaps.orglipidmaps.orgnih.govcenmed.com Accumulation of ceramide is often associated with a halt in the cell cycle. ctdbase.orglipidmaps.orgnih.gov Research indicates that different ceramide species, distinguished by their fatty acid chain lengths, can have varied effects on cell growth. For instance, C18-ceramide has been shown to suppress tumor growth in certain cancer models, while C16-ceramide may be associated with increased tumor growth in other contexts. metabolomicsworkbench.org
Studies using exogenous ceramide analogs have provided insights into these regulatory roles. C8-ceramide (N-octanoyl-sphingosine), a cell-permeable analog, has been demonstrated to inhibit cell growth in a dose-dependent manner in various cell lines. cenmed.comebricmall.com
| Ceramide Analog | Cell Type | Effect on Growth | IC50 (% Inhibition) | Source |
| C2-ceramide | HL-60 human leukemia cells | Inhibition | 2-11 µM | cenmed.comsdsc.edu |
| C8-ceramide | Lung cancer cells (H1299) | Inhibition | Dose-dependent | ebricmall.com |
| C8-ceramide | AsPc1 and Panc1 (Pancreatic Cancer) | Inhibition | Dose-dependent | nih.gov |
Note: IC50 values for C2-ceramide varied based on cell density. cenmed.comsdsc.edu
Conversely, ceramide 1-phosphate (C1P), a metabolite of ceramide, has been reported to promote cell growth and survival in certain cell types, highlighting the complex interplay between different sphingolipid metabolites in regulating cellular proliferation. fishersci.caciteab.com
Ceramides play a significant role in inducing cell differentiation in various cell systems. ctdbase.orgnih.govnih.govuni.lulipidmaps.orgnih.govcenmed.comsdsc.edugenome.jpmetabolomicsworkbench.org The sphingomyelin pathway, which generates ceramide, has been identified as a key pathway in the differentiation of cells, including leukemic cells. uni.lunih.gov
Studies using cell-permeable ceramide analogs have provided evidence for their role in this process. Short-chain ceramides, such as C2-ceramide and C8-ceramide, have been shown to stimulate differentiation in cell lines like HL-60 human leukemia cells and human keratinocytes. nih.govcenmed.comsdsc.edumetabolomicsworkbench.org For example, C2-ceramide induced differentiation of HL-60 cells in a concentration-dependent manner. cenmed.comsdsc.edu Exogenous application of cell-permeable ceramides, including C8-ceramide, has been shown to induce keratinocyte differentiation. metabolomicsworkbench.org
Ceramides are well-established inducers of programmed cell death, or apoptosis, and are often referred to as "tumor suppressor lipids" due to their pro-apoptotic functions. uni.luctdbase.orgnih.govlipidmaps.orgnih.govuni.lunih.govlipidmaps.orglipidmaps.orgnih.govmetabolomicsworkbench.orgciteab.com Diverse stimuli, including cytokine receptor activation and environmental stresses, can trigger ceramide generation, which then acts as a second messenger to activate the apoptotic cascade. uni.luuni.lu
Ceramide can initiate apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. lipidmaps.org Mechanisms involve the activation of caspases, such as caspase-3 and caspase-8, which are key executioners of apoptosis. Ceramides can also directly impact mitochondria, altering mitochondrial outer membrane permeability (MOMP) and leading to the release of pro-apoptotic factors like cytochrome c. Furthermore, ceramides can interact with members of the Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptotic pathway.
Research using C8-ceramide has demonstrated its ability to induce apoptosis in various cell types. C8-ceramide has been shown to induce apoptosis in human leukemia cells and the U937 cell line. metabolomicsworkbench.org It also triggers apoptosis in cardiomyocytes and lung cancer cells, often associated with the generation of reactive oxygen species (ROS) and disruption of superoxide (B77818) dismutase (SOD) expression in the latter. The balance between ceramide and its prosurvival metabolite, sphingosine-1-phosphate (S1P), is a critical determinant of whether a cell undergoes apoptosis or survives. lipidmaps.orgmetabolomicsworkbench.orgfishersci.caciteab.com
Ceramides are implicated in the induction of cellular senescence, a state of stable cell cycle arrest. nih.govlipidmaps.orgnih.govmetabolomicsworkbench.orgfishersci.canih.gov Elevated levels of endogenous ceramide have been observed as cells enter the senescent phase. nih.gov For instance, endogenous ceramide levels increased considerably (4-fold) as human diploid fibroblasts entered senescence, accompanied by an elevation in neutral sphingomyelinase activity. nih.gov
Ceramide can induce a senescent phenotype through various mechanisms, including the dephosphorylation of the retinoblastoma protein and the inhibition of DNA synthesis and mitogenesis. nih.gov Pathways involving p53 and the cyclin-dependent kinase inhibitor p21 are also implicated in ceramide-induced senescence. Ceramides may also contribute to senescence by inhibiting human telomerase reverse transcriptase (hTERT), leading to telomere instability.
Studies investigating the effects of exogenous ceramides have supported their role in senescence. Treatment of young human diploid fibroblasts with exogenous ceramide at concentrations comparable to those found in senescent cells induced a senescent phenotype. nih.gov C8-ceramide has also been shown to induce senescence in a dose-dependent manner in pancreatic cancer cells. nih.gov Interestingly, senescence was observed at lower concentrations of C8-ceramide, while apoptosis occurred at higher concentrations, suggesting that ceramide levels can influence the decision between these two cell fates. nih.gov Recent research also suggests that disrupted ceramide flux from the endoplasmic reticulum can drive senescence.
Ceramides can influence cell migration and adhesion, processes critical for various physiological and pathological events, including wound healing, immune responses, and cancer metastasis. nih.govnih.govlipidmaps.orgfishersci.ca Ceramide accumulation has been shown to inhibit cell adhesion and alter the organization of the cytoskeleton in various cell types. lipidmaps.org This can lead to reduced cell spreading and detachment, a process known as anoikis, a subtype of apoptosis triggered by inadequate cell adhesion. lipidmaps.org
More recent research highlights a complex role for ceramides in cell migration, particularly in response to stress. Plasma membrane-generated ceramide, produced by neutral sphingomyelinase 2 (nSMase2), can acutely regulate cell adhesion and enhance cell migration. This effect has been observed in response to chemotherapy, where plasma membrane ceramide was found to launch an anti-adhesion pro-migration signaling program. This involves acute dephosphorylation of proteins regulating cell adhesion and migration.
Furthermore, ceramide 1-phosphate (C1P), a ceramide metabolite, has been identified as a potent stimulator of cell migration. fishersci.caciteab.com This action of C1P is associated with diverse physiological effects and can contribute to inflammatory responses and tumor dissemination. fishersci.caciteab.com The balance between ceramide and C1P levels thus appears to be important in regulating cell motility.
| Ceramide/Metabolite | Effect on Cell Adhesion | Effect on Cell Migration | Context/Mechanism | Source |
| Ceramide | Inhibition | Can enhance (plasma membrane pool) | Alters cytoskeleton, forms membrane domains, dephosphorylation of adhesion proteins | lipidmaps.org |
| Ceramide 1-phosphate | Not specified | Stimulation | Associated with inflammation and tumor dissemination | fishersci.caciteab.com |
Regulation of Autophagy
Ceramides are recognized as bioactive lipid messengers that influence various cellular signaling pathways, including autophagy. nih.govnih.gov Autophagy, a process of "self-eating," involves the degradation of cellular components and can have either protective or lethal outcomes for cells. nih.gov Ceramide has been extensively implicated in controlling this process. nih.gov
Ceramide can trigger autophagy through multiple mechanisms. It is known to interfere with the mTOR signaling pathway, similar to amino acid starvation, and induce autophagy by inhibiting Akt/PKB signaling. nih.govnih.govarchivepp.comtandfonline.com Additionally, ceramide can lead to the dissociation of the Beclin 1:Bcl-2 complex, a crucial step in initiating autophagy, in a c-Jun N-terminal kinase 1 (JNK1)-mediated manner involving Bcl-2 phosphorylation. nih.gov This dissociation and subsequent autophagy stimulation have been observed when cellular levels of long-chain ceramides are increased. nih.gov Ceramide can also upregulate Beclin 1 expression by activating the JNK/c-Jun pathway. nih.govnih.gov
Studies have shown that both ceramide and dihydroceramide (B1258172) can induce macroautophagy in various cell types under different stress conditions. nih.gov Ceramide-mediated autophagy can be either protective or lethal, depending on the cellular context. nih.gov For instance, ceramide accumulation induced by certain treatments can stimulate Beclin1 expression, leading to lethal autophagy. nih.gov Mitochondrial ceramide has also been shown to directly bind and recruit LC3B-II labeled autophagosomes to damaged mitochondria for lysosomal degradation, a process termed lethal mitophagy. nih.gov
While the outline specifically mentions Ceramide 8, much of the detailed research on ceramide-induced autophagy refers to ceramides in general or specific short-chain (like C2) or long-chain (like C16 or C18) species used experimentally. C2-ceramide, a cell-permeable analog, has been shown to mimic the effects of endogenous ceramide in inducing autophagy and inhibiting Akt/PKB phosphorylation. tandfonline.com Studies investigating ceramide accumulation in mitochondria and its link to autophagy in plants have shown that ceramide can be targeted to mitochondria and induce cell death accompanied by autophagy, with autophagic bodies containing mitochondria. oup.com Exogenous ceramides in these plant studies caused ATG8e to relocate to mitochondria and interact directly with ceramides. oup.com
Intracellular Signaling Mechanisms
Ceramides play critical roles as intracellular signaling molecules, influencing a wide array of cellular activities. ontosight.aiwikipedia.org Their signaling functions are mediated through various mechanisms, including the formation of membrane microdomains, direct protein interactions, regulation of protein kinase cascades, influence on mitochondrial function, and effects on membrane fluidity and channel formation.
Formation of Membrane Microdomains (e.g., Lipid Rafts, Ceramide-Enriched Platforms)
Ceramides have a significant impact on membrane dynamics and can induce the coalescence of membrane domains known as lipid rafts. wikipedia.orgmdpi.comnih.gov Lipid rafts are sphingomyelin (SM)/cholesterol-rich ordered membrane domains that serve as platforms for the concentration of signaling molecules and their receptors. mdpi.comnih.govbohrium.com Upon cellular stimulation, ceramide levels can drastically increase, often generated in lipid rafts by the action of sphingomyelinase (SMase) on sphingomyelin. mdpi.com
Ceramide-induced coalescence of pre-existing lipid rafts leads to the formation of larger structures referred to as signal platforms or ceramide-rich platforms (CRPs). mdpi.comnih.govnih.gov This clustering of membrane proteins within these platforms is hypothesized to trigger transmembrane signaling. mdpi.com Model membrane studies have demonstrated that ceramide is preferentially recruited into the ordered phase of membranes, leading to phase separation and the coexistence of SM/cholesterol-rich and SM/ceramide-rich domains within the signal platform. mdpi.comnih.gov This structural arrangement is thought to be beneficial for compartmentalizing membrane proteins and their inhibitors. mdpi.comnih.gov The association and dissociation of these proteins may be controlled by the ceramide/cholesterol content within the signal platform. mdpi.comnih.gov
The physical properties of ceramides are crucial for their effects on membrane dynamics and the formation of CRPs. nih.gov Studies using techniques like direct stochastic optical reconstruction microscopy have shown that a significant percentage of plasma membrane ceramide localizes within CRPs following SMase induction. nih.gov Ceramide-mediated clustering of receptors, such as the Fas receptor (CD95), at the plasma membrane has been found to be essential for the formation of death-inducing signaling complexes and subsequent caspase activation. nih.gov
Proposed Direct Protein Interactions and Target Effector Proteins
While ceramide is a crucial signaling molecule, the number of known direct ceramide-interacting proteins was historically considered relatively few. nih.govescholarship.org However, recent approaches combining techniques like yeast surface cDNA display and deep sequencing have identified a wider range of candidate ceramide-binding proteins. nih.govescholarship.orgresearchgate.net
Studies have identified several proteins that are regulated by direct ceramide binding, including protein phosphatase (PP)1 and PP2A (collectively known as ceramide-activated protein phosphatases, CAPPs), protein kinase C zeta (PKCζ), cathepsin D, the PP2A inhibitor SET, the kinase suppressor of Ras (KSR), c-Raf, and Ceramide Transfer Protein (CERT). nih.govescholarship.orgnih.govcloudfront.net CAPPs, for instance, are involved in diverse cellular processes such as apoptosis, mitosis, glycogen (B147801) metabolism, and insulin (B600854) signaling, and play roles in regulating Akt phosphorylation. nih.gov
Research using yeast surface cDNA display identified 234 candidate ceramide-binding protein fragments, with validation confirming binding for 20. nih.govescholarship.orgresearchgate.net These studies discovered novel ceramide-binding domains, including the EF-hand calcium-binding motif, the heat shock chaperonin-binding motif STI1, the SCP2 sterol-binding domain, and the tetratricopeptide repeat region motif. nih.govescholarship.orgresearchgate.net Several of the verified ceramide-binding proteins belong to the neuronal calcium sensor family of EF-hand-containing proteins. nih.govescholarship.orgresearchgate.net
Direct binding of ceramide to PKCζ has been shown to activate the kinase. nih.gov This direct physical association with ceramide and other proteins, such as PAR-4, can regulate the activity of PKCζ and influence downstream pathways like glycogen synthase kinase-3beta and NF-kappaB. nih.gov The wide variety of proteins and domains capable of binding to ceramide suggests that many of ceramide's signaling functions may be regulated through these direct interactions. nih.govescholarship.orgresearchgate.net
Regulation of Protein Kinase Cascades (e.g., Stress-Activated Protein Kinases (SAPK/JNK), Extracellular Signal-Regulated Kinase (ERK), Akt/PKB, Protein Kinase C (PKC) Isotypes)
Ceramides are known to modulate various protein kinase cascades, influencing cellular responses to stress, growth factors, and other stimuli. They have been implicated in the regulation of key kinases such as SAPK/JNK, ERK, Akt/PKB, and various PKC isotypes.
Ceramide can activate stress-activated protein kinases like JNK. nih.gov As mentioned earlier, ceramide activates JNK1, which contributes to the dissociation of the Beclin 1:Bcl-2 complex and upregulation of Beclin 1, thereby promoting autophagy. nih.govnih.gov
Ceramide is also known to inhibit the Akt/PKB pathway. nih.govnih.govarchivepp.comtandfonline.com Inhibition of Akt/PKB phosphorylation is associated with increased autophagic response and reduced cell viability. tandfonline.com Ceramide-activated protein phosphatases (CAPPs), which include PP1 and PP2A and are regulated by ceramide binding, play key roles in regulating the phosphorylation status of Akt. nih.gov
Different ceramide species, including C16-ceramide, have been proposed to disrupt insulin receptor signaling, possibly through modulating plasma membrane fluidity. nih.gov This can impact downstream signaling pathways, including those involving Akt/PKB.
While the outline lists various kinase cascades, the available information directly linking this compound specifically to the detailed regulation of each of these cascades is limited in the provided search results. However, given that ceramides, in general, are known to influence these pathways, it is plausible that this compound also participates in their regulation, potentially with specific nuances based on its acyl chain length.
Influence on Mitochondrial Function and Membrane Permeabilization
Ceramides play a critical role in regulating mitochondrial function, particularly in the context of apoptosis. Increased mitochondrial ceramide levels are associated with the initiation of apoptosis. nih.govresearchgate.net Ceramide can initiate apoptosis by permeabilizing the mitochondrial outer membrane (MOM) to apoptosis-inducing proteins. nih.govresearchgate.netnih.gov
One significant mechanism by which ceramides influence mitochondrial function is through the formation of large channels in the MOM. nih.govnih.govnih.govnih.govtcdb.org These ceramide channels are large enough to allow the passage of small proteins from the mitochondrial intermembrane space into the cytosol, a key step in initiating the intrinsic apoptotic pathway. nih.govnih.govnih.govnih.govtcdb.org Studies using isolated mitochondria have shown that addition of ceramides, including C2- and C16-ceramide, increases the permeability of the outer membrane to cytochrome c and other proteins up to about 60 kDa. nih.govresearchgate.net This permeability increase is dose-dependent and consistent with the formation of dynamic channels. nih.gov Dihydroceramide, the precursor of ceramide, has been shown to inhibit ceramide channel formation, suggesting that the ratio of ceramide to dihydroceramide is important in regulating this process. researchgate.net
Ceramide can be synthesized in the endoplasmic reticulum (ER) and transferred to mitochondria via mitochondria-associated membranes (MAMs). nih.govresearchgate.netfrontiersin.org This transfer of ceramide is sufficient to permeabilize the MOM. nih.govresearchgate.net The formation of ceramide channels is regulated by Bcl-2 family proteins; anti-apoptotic proteins like Bcl-xL can inhibit channel formation, while pro-apoptotic proteins like Bax can act synergistically with ceramide to increase membrane permeability. nih.govnih.govnih.gov
Specific ceramide species can have differential effects on mitochondrial function. C8-ceramide has been shown to decrease mitochondrial membrane potential and cause ATP depletion in cultured hepatocytes. frontiersin.org Furthermore, treatment of isolated mitochondria with C8-ceramide was found to be a potent inducer of mitochondrial membrane permeability transition (MMPT) compared to C2 and C6-ceramides. frontiersin.org This highlights that the acyl chain length of ceramide influences its impact on mitochondrial function and membrane permeabilization.
Effects on Membrane Fluidity and Channel Formation
Ceramides significantly influence membrane fluidity and can contribute to membrane pore or channel formation. nih.govnih.govrupress.orgresearchgate.net The effects of ceramide on membrane fluidity are complex and depend on factors such as acyl chain length, saturation, and the ratio of different ceramide species present. nih.govresearchgate.net
Ceramide accumulation in the endoplasmic reticulum can reduce membrane fluidity, disrupting ER calcium homeostasis and activating the unfolded protein response (UPR). nih.govrupress.org Sphingomyelin can counterbalance the effect of ceramide on membrane fluidity. nih.govrupress.org
As discussed in the context of mitochondrial function, ceramides, including C2 and C16 species, are known to form large channels in phospholipid membranes and the mitochondrial outer membrane, increasing membrane permeability. nih.govnih.govtcdb.org These channels are thought to be large cylindrical structures. nih.govnih.gov While the channel formation hypothesis is well-supported by experimental data with isolated membranes and mitochondria, alternative mechanisms for ceramide-induced membrane permeability have also been proposed, such as the accumulation of ceramide in one membrane monolayer leading to surface area mismatch and membrane defects. nih.govresearchgate.net
Studies on the effect of ceramide structure on membrane biophysical properties indicate that saturated ceramides have a stronger impact on increasing membrane order and promoting phase separation compared to unsaturated counterparts. researchgate.net Very long chain ceramides may form tubular structures due to their ability to form interdigitated phases. researchgate.net The chain length of biologically active ceramides serves as an important regulatory factor in their ability to form channels and permeabilize membranes. birzeit.edu
While this compound (C8 ceramide or N-octanoylsphingosine) is a shorter-chain ceramide compared to the more commonly studied C16 or C24 species in the context of membrane fluidity and channel formation, its ability to induce mitochondrial permeability transition suggests it also impacts membrane properties. frontiersin.org The specific effects of C8 ceramide on general membrane fluidity and the characteristics of channels it might form in different cellular membranes warrant further detailed investigation.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 11686138 |
| N-octanoylsphingosine | 5702614 |
| Ceramide | 5283564 (for C16 Ceramide, a common representative) lipidmaps.org or general concept |
| Sphingosine (B13886) | 5280335 |
| Dihydroceramide | 6610274 (for N-(octanoyl)-sphinganine, a C8 dihydroceramide) metabolomicsworkbench.org or general concept |
| Sphingomyelin | General concept, no single CID as it varies with acyl chain |
| Cholesterol | 5997 |
| Sphingosine 1-phosphate | 10864091 (for d18:1 S1P) sdsc.edu or general concept |
| Beclin 1 | N/A (Protein) |
| Bcl-2 | N/A (Protein) |
| JNK1 | N/A (Protein) |
| Akt/PKB | N/A (Protein) |
| Protein Kinase C zeta (PKCζ) | N/A (Protein) |
| Cathepsin D | N/A (Protein) |
| PP1 | N/A (Protein) |
| PP2A | N/A (Protein) |
| SET | N/A (Protein) |
| KSR | N/A (Protein) |
| c-Raf | N/A (Protein) |
| CERT | N/A (Protein) |
| Bax | N/A (Protein) |
| Bcl-xL | N/A (Protein) |
| Cytochrome c | N/A (Protein) |
| ATG8e | N/A (Protein) |
| PAR-4 | N/A (Protein) |
| Glycogen synthase kinase-3beta | N/A (Protein) |
| NF-kappaB | N/A (Protein) |
| Fas receptor (CD95) | N/A (Protein) |
Data Tables
| Ceramide Species | Effect on Mitochondrial Membrane Permeability Transition (MMPT) | Relative Potency (vs. C2, C6) | Source |
| C2-ceramide | Induces MOM permeabilization to proteins | Less potent than C8 | nih.govresearchgate.netfrontiersin.org |
| C6-ceramide | Induces MOM permeabilization to proteins | Less potent than C8 | frontiersin.org |
| C8-ceramide | Potent inducer of MMPT | Most potent | frontiersin.org |
| C16-ceramide | Induces MOM permeabilization to proteins | Variable, context-dependent | nih.govresearchgate.netfrontiersin.orgbirzeit.edu |
| Very Long Chain Ceramides (e.g., C24) | Can interfere with C16-mediated channel formation | Inhibitory effect on C16 | birzeit.edu |
Interactive Data Table:
Role in Intracellular Protein and Vesicular Trafficking
Intracellular trafficking of lipids, including ceramides, is essential for maintaining cellular homeostasis and function. Ceramides are synthesized in the endoplasmic reticulum (ER) and subsequently transported to the Golgi apparatus for further metabolic conversion into complex sphingolipids such as sphingomyelin and glycosphingolipids amegroups.orgfrontiersin.org. This transport occurs through both non-vesicular mechanisms, notably mediated by the ceramide transfer protein (CERT), and vesicular transport pathways involving proteins like four-phosphate adaptor protein 2 (FAPP2) amegroups.orgfrontiersin.orgpnas.org. After their synthesis in the Golgi, complex sphingolipids are then delivered to various cellular compartments, including the plasma membrane, via vesicular transport amegroups.org.
Enzymes involved in ceramide metabolism also play a role in regulating trafficking processes. For instance, sphingomyelin synthases (SMS1 and SMS2), which utilize ceramide to produce sphingomyelin, have been shown to regulate protein trafficking from the trans-Golgi network (TGN) to the plasma membrane plos.org. Inhibition of SMS activity can lead to alterations in Golgi structure and impair the transport of proteins plos.org. While the general mechanisms of ceramide trafficking and the involvement of ceramide-metabolizing enzymes in these processes are established, detailed research specifically elucidating the unique role of C16 Ceramide (d18:1/16:0) in intracellular protein and vesicular trafficking, distinct from other ceramide species, is an area of ongoing investigation. Fluorescently labeled ceramide probes, including a compound referred to as "NIR this compound" (though potentially structurally different from C16 Ceramide (d18:1/16:0)), have been utilized to visualize ceramide localization and movement within cells, demonstrating initial accumulation in the Golgi followed by translocation to other compartments like recycling lysosomes researchgate.net.
Dynamic Balance with Sphingosine-1-Phosphate (Ceramide/S1P Rheostat) in Cell Fate Determination
The interplay between ceramide and sphingosine-1-phosphate (S1P), a bioactive metabolite derived from sphingosine (which is generated from ceramide hydrolysis), constitutes a critical regulatory mechanism known as the sphingolipid rheostat amegroups.orgfrontiersin.orgoncotarget.com. This dynamic balance is fundamental in determining cell fate, influencing processes such as survival, proliferation, and apoptosis amegroups.orgfrontiersin.orgoncotarget.com. Generally, ceramides are considered pro-apoptotic signaling molecules, promoting cell death, while S1P is recognized for its pro-survival and mitogenic effects amegroups.orgfrontiersin.orgoncotarget.com.
The conversion of ceramide to sphingosine, catalyzed by ceramidases, and the subsequent phosphorylation of sphingosine to S1P by sphingosine kinases are key enzymatic steps that modulate the cellular levels of these opposing lipids alaska.eduoncotarget.com. The delicate ratio between ceramide and S1P is crucial, and even small shifts in this balance can significantly impact cellular outcomes frontiersin.org. Alterations in the levels of specific ceramide species, including C16 Ceramide (d18:1/16:0), have been observed in various disease states where the sphingolipid rheostat is implicated. For example, elevated levels of both C16 ceramide (d18:1/16:0) and S1P have been noted in cancerous tissues in hepatocellular carcinoma frontiersin.org. Furthermore, the ratio of C16:0 Ceramide to S1P has been identified as a potential discriminator in autoimmune conditions like Systemic Lupus Erythematosus (SLE), correlating with disease activity nih.gov. While these findings highlight the relevance of C16 Ceramide (d18:1/16:0) within contexts where the rheostat is active, further research is needed to fully delineate the specific and unique contributions of C16 Ceramide (d18:1/16:0) to the intricate balance and downstream signaling events governed by the ceramide/S1P rheostat compared to other ceramide species.
Regulatory Roles in Cellular Metabolic Pathways
Ceramides, including C16 Ceramide (d18:1/16:0), are deeply integrated into cellular metabolic networks, particularly within the broader sphingolipid metabolism mdpi.comhmdb.cafrontiersin.orgavantiresearch.commetabolomicscentre.ca. They serve as a central hub, acting as precursors for the synthesis of various complex sphingolipids mdpi.comhmdb.caamegroups.orgfrontiersin.orgavantiresearch.com. C16 Ceramide (d18:1/16:0) is specifically synthesized by the enzyme ceramide synthase 6 (CerS6) nih.gov.
Dysregulation of ceramide metabolism and altered levels of specific ceramide species, including C16 Ceramide (d18:1/16:0), are strongly linked to various metabolic disorders. Elevated plasma levels of C16 Ceramide (d18:1/16:0) have been associated with an increased risk of developing type 2 diabetes mellitus nih.govnih.gov. Research indicates that increased expression of CerS6 and the subsequent accumulation of its product, C16 Ceramide (d18:1/16:0), can exacerbate metabolic dysfunction, including obesity-induced mitochondrial fragmentation and insulin resistance nih.gov.
Studies have shown that C16 Ceramide (d18:1/16:0) can directly influence cellular metabolic processes. In the context of diabetic kidney disease, accumulated C16 Ceramide (d18:1/16:0) has been found to interact with the mitochondrial channel protein VDAC1, leading to mitochondrial DNA leakage and the activation of inflammatory signaling pathways nih.gov. Furthermore, modulating ceramide levels through the inhibition of enzymes like acid ceramidase can impact cellular metabolism by affecting glucose and amino acid uptake and promoting fatty acid utilization for energy production nih.gov.
The involvement of C16 Ceramide (d18:1/16:0) in metabolic pathways is also highlighted by its altered levels in conditions like metabolic syndrome nih.gov. While feeding status can influence sphingolipid levels, one study did not observe a significant change specifically in C16 Ceramide (d18:1/16:0) levels in the mouse hypothalamus in response to feeding mdpi.com. The specific roles and mechanisms by which C16 Ceramide (d18:1/16:0) regulates various metabolic pathways continue to be an active area of research.
The following table summarizes some research findings related to C16 Ceramide (d18:1/16:0) in the context of metabolic health:
| Study Focus | Key Finding Related to C16 Ceramide (d18:1/16:0) | Reference |
| Type 2 Diabetes Risk | Elevated plasma levels associated with higher risk. | nih.govnih.gov |
| Obesity-Induced Insulin Resistance | Increased levels, generated by CerS6, aggravate insulin resistance and mitochondrial fragmentation. | nih.gov |
| Diabetic Kidney Disease | Binds to mitochondrial VDAC1, initiating mtDNA leakage and inflammatory response. | nih.gov |
| Metabolic Syndrome | Levels significantly increased in subjects with metabolic syndrome. | nih.gov |
| Acid Ceramidase Inhibition | Ceramide accumulation (including likely C16) affects glucose/amino acid uptake and fatty acid utilization. | nih.gov |
| Hypothalamic Sphingolipids | Levels did not show significant change in response to feeding status in mouse hypothalamus in one study. | mdpi.com |
Advanced Methodologies in Ceramide Research
Analytical Techniques for Ceramide Species Detection and Quantification
Precise identification and quantification of individual ceramide species are crucial for understanding their specific roles in cellular processes and disease states. Due to the structural diversity of ceramides (B1148491), which vary in their sphingoid base and fatty acyl chain lengths and unsaturation, highly sensitive and selective analytical methods are required.
Mass Spectrometry-Based Approaches (e.g., LC-MS/MS, QTMS/MS, HPLC-MS/MS, UHPLC-MS/MS)
Mass spectrometry (MS)-based techniques, particularly those coupled with liquid chromatography (LC), represent the gold standard for ceramide analysis due to their high sensitivity, specificity, and ability to resolve complex lipid mixtures. LC-MS/MS allows for the separation of ceramides by their hydrophobic properties before ionization and analysis by tandem mass spectrometry. creative-proteomics.comnih.govnih.gov This approach enables the identification and quantification of individual ceramide species, including those with very similar structures. creative-proteomics.com
Techniques such as HPLC-MS/MS and UHPLC-MS/MS are widely used for the quantitative analysis of ceramides. researchgate.netshsmu.edu.cn UHPLC-MS offers higher throughput, sensitivity, and accuracy compared to traditional HPLC-MS. shsmu.edu.cn Multiple reaction monitoring (MRM) mode in tandem mass spectrometry is commonly employed to enhance sensitivity and selectivity by monitoring specific precursor and product ions characteristic of ceramide species. nih.govresearchgate.netshsmu.edu.cn Electrospray ionization (ESI) is a prevalent ionization technique for ceramide analysis by MS, capable of generating intact molecular ions of polar biomolecules. creative-proteomics.comnih.govresearchgate.net Atmospheric pressure chemical ionization (APCI)-MS has also been utilized for ceramide analysis, allowing for qualitative analysis of endogenous ceramide and dihydroceramide (B1258172) species. researchgate.netrug.nl
LC-MS/MS methods have been developed and validated for the simultaneous measurement of different ceramide species in various biological samples, including mammalian cells, plasma, and tissues. nih.govresearchgate.net These methods often involve reversed-phase HPLC separation coupled with ESI-MS/MS in MRM mode. nih.gov For instance, a validated LC-MS/MS-MRM method using an Agilent 6410 triple quadrupole mass spectrometer was reported for the simultaneous quantification of six ceramides extracted from mammalian cell lysates. researchgate.net Another optimized and validated reverse-phase LC-ESI-MS/MS technique allows for the simultaneous measurement of multiple ceramide species in different biological matrices, with detection and quantification limits in the picogram range. nih.govnih.gov UHPLC-MS/MS has also been successfully applied for the quantitative analysis of multiple ceramides in biological samples like cells, offering high sensitivity, reproducibility, and efficiency. shsmu.edu.cn
Research findings highlight the capability of these methods to analyze a wide range of ceramide species. For example, one study using LC-MS/MS in data-independent and data-dependent acquisition modes identified and confirmed 49 ceramides in human serum. chromatographyonline.com The fragmentation patterns obtained from MS/MS allow for structural information, aiding in the identification of ceramide species based on their fatty acid chains and sphingoid backbone. creative-proteomics.com
Chromatographic Separation Techniques (e.g., Reversed-Phase LC, Thin-Layer Chromatography)
Chromatographic techniques are essential for separating complex lipid mixtures before detection and quantification. Reversed-phase liquid chromatography (RP-LC) and Thin-Layer Chromatography (TLC) are commonly used for ceramide separation. creative-proteomics.comnih.govresearchgate.netaocs.org
RP-LC separates lipids based on their lipophilicity, allowing for the separation of ceramides within the same class according to carbon chain length and degree of unsaturation. nih.gov RP-HPLC coupled with mass spectrometry is a standard approach for ceramide analysis. nih.govnih.govresearchgate.net Various RP columns (e.g., C8, C18) and mobile phases (e.g., methanol, isopropanol, acetonitrile, water) are employed depending on the specific ceramide species being analyzed. nih.govshsmu.edu.cnnih.gov
Thin-Layer Chromatography (TLC) is another technique used for separating lipid classes, including ceramides. nih.govaocs.orgnih.gov While HPLC generally offers better separation, TLC remains valuable due to its reproducibility and lower cost, particularly with the availability of commercial pre-coated plates. aocs.org TLC in adsorption mode (silica gel) is often used for separating different lipid classes from biological tissues. aocs.orgnih.gov Reversed-phase TLC has also been explored for ceramide analysis. aocs.org TLC coupled with flame ionization detection (TLC-FID) has been used for the quantification of different internal wool lipid extracts, including ceramides. researchgate.net
Methodologies for Studying Ceramide Synthase Substrate Specificity and Enzyme Kinetics
Ceramide synthases (CerS) are key enzymes in ceramide biosynthesis, catalyzing the N-acylation of a sphingoid base with a fatty acyl-CoA. doi.orgcreative-proteomics.comresearchgate.net Mammals have six CerS isoforms (CerS1-6), each exhibiting preferential specificity for fatty acyl-CoAs of different chain lengths, contributing to the structural diversity of ceramides. doi.orgresearchgate.netfrontiersin.org For example, CerS2 primarily utilizes very-long-chain fatty acids (C20-C26), while CerS6 favors C14-C18 fatty acids. researchgate.net
Methodologies for studying CerS substrate specificity and enzyme kinetics often involve in vitro enzyme assays using microsomal preparations from cells or tissues expressing the CerS of interest. doi.orgoup.com These assays typically involve incubating the enzyme source with various sphingoid bases and fatty acyl-CoAs of different chain lengths in the presence of appropriate cofactors. doi.orgoup.com The newly synthesized ceramide species are then extracted and analyzed, commonly by mass spectrometry. doi.orgnih.gov
A mass spectrometry-based method has been developed for assaying ceramide synthase substrate specificity by detecting any possible long-chain base and fatty acid combination synthesized from unlabeled substrates. doi.orgnih.gov This procedure allows for the determination of substrate specificity and kinetic parameters toward natural substrates for ceramide synthase from potentially any organism. doi.orgnih.gov
Studies have utilized these methodologies to investigate the substrate preferences of different CerS isoforms. For instance, research on plant ceramide synthases has shown differential activity towards C16 and very-long-chain fatty acyl-CoAs depending on the CerS class. oup.com These studies provide valuable insights into how different CerS isoforms contribute to the specific ceramide profiles observed in cells and tissues. frontiersin.orgoup.com
Advanced Sample Preparation and Lipid Extraction Techniques for Biological Matrices
Effective sample preparation and lipid extraction are critical steps in ceramide analysis from complex biological matrices to ensure accurate measurements and preserve the integrity of ceramide species. creative-proteomics.com Biological samples can include cells, tissues, plasma, and serum, each requiring specific handling and extraction protocols. nih.govresearchgate.net
Common lipid extraction techniques for biological samples include liquid-liquid extraction methods like the Bligh and Dyer method, which uses a mixture of chloroform (B151607) and methanol. nih.govrug.nlresearchgate.net Other protocols such as the Matyash and SIMPLEX methods have also been investigated for lipidomics analysis of samples like blood serum. researchgate.net The choice of solvent composition in these methods can significantly impact the types and amounts of lipids extracted. researchgate.net
For ceramide analysis by LC-MS/MS, samples are typically subjected to lipid extraction followed by reconstitution in a suitable solvent for chromatographic injection. nih.govresearchgate.net Internal standards, such as non-physiological odd-chain ceramides (e.g., C17 and C25 ceramides), are often added during sample preparation to enable accurate quantification. nih.gov
Advanced sample preparation techniques are continuously being developed to improve efficiency and reduce potential biases. For example, methods for ceramide analysis in quantitative dried blood spots (qDBS) by UHPLC-MS/MS have been developed, offering advantages for sample collection and stability. nih.gov Solid-phase extraction (SPE) can also be incorporated into sample preparation workflows to isolate sphingolipids prior to LC-MS/MS analysis, particularly for samples like plasma. nih.govnih.gov
Minimizing ceramide degradation during extraction is a significant challenge, and extraction and purification techniques are vital for obtaining accurate measurements. creative-proteomics.com The optimization of sample preparation is crucial for reliable lipidomics profiling and must be carefully considered based on the research objectives and the biological matrix being studied. researchgate.net
Theoretical and Computational Approaches in Ceramide Research
Mechanistic Modeling of Ceramide Transport and Interfacial Processes (e.g., CERT START Domain Interactions)
Mechanistic modeling and simulation are vital for understanding the transport of ceramides (B1148491) within the cell, particularly processes mediated by lipid transfer proteins like the ceramide transfer protein (CERT). CERT facilitates the non-vesicular transfer of ceramide from the endoplasmic reticulum (ER) to the trans-Golgi network (TGN). nih.gov The START (StAR-related lipid transfer) domain of CERT is specifically responsible for binding and transporting ceramide molecules.
Molecular dynamics simulations have been employed to investigate the mechanism by which the CERT START domain interacts with membranes and releases its ceramide cargo. These simulations propose a membrane-assisted mechanism where the membrane itself plays a role in facilitating ceramide release from the protein's hydrophobic cavity. This involves the potential intercalation of other membrane lipids, such as phosphatidylcholine, into the START domain cavity, which could aid the passage of the ceramide acyl chains through the polar membrane interface.
Systems Biology and Kinetic Modeling of Sphingolipid Metabolic Networks (e.g., Mass Action Models)
Systems biology and kinetic modeling approaches are employed to understand the complex and interconnected nature of sphingolipid metabolism. These models aim to simulate the dynamics of various sphingolipid species, including ceramides, within cellular networks. By integrating experimental data, such as lipidomics and transcriptomics, with known biochemical reactions and regulatory interactions, kinetic models can provide a quantitative framework for analyzing pathway behavior.
One notable application relevant to Ceramide 8 is the development of models specifically focusing on the C16-branch of sphingolipid metabolism. These models integrate lipidomics and transcriptomics data to estimate rate constants for the enzymatic reactions involving ceramides with a palmitate (C16:0) fatty acid chain, which includes this compound. Using matrix-based approaches and optimization techniques, these models can simulate the levels of various C16 sphingolipid species under different conditions, offering insights into the regulation and flux through this specific metabolic pathway. Such models are crucial for understanding how genetic or pharmacological perturbations can alter the balance of sphingolipid metabolites.
Molecular Dynamics Simulations of Ceramide-Membrane Interactions and Structural Influences
Molecular dynamics (MD) simulations are extensively used to investigate the interactions of ceramides with lipid membranes at an atomic or coarse-grained level. These simulations provide detailed information about the behavior of ceramide molecules within the lipid bilayer, their influence on membrane structure and dynamics, and their interactions with other membrane components.
Studies using MD simulations have explored the effect of ceramide acyl chain length on bilayer properties. These simulations demonstrate that the length of the ceramide fatty acid tail can influence membrane permeability and the degree of interdigitation between the leaflets of the bilayer. Specifically concerning this compound (C16 Ceramide), MD simulations have investigated its impact on the biophysical properties of model lipid bilayers, showing that C16 ceramide can have an ordering effect on the surrounding lipids and form specific hydrogen bonds.
MD simulations are also instrumental in studying the formation and properties of ceramide-enriched membrane domains, often referred to as lipid rafts or platforms. These simulations reveal how ceramides, including C16 ceramide, can alter the structure and organization of lipid rafts and influence membrane curvature. The ability of ceramides to induce structural changes in membranes is thought to be linked to their biological functions, and MD simulations provide a detailed view of the molecular interactions underlying these effects.
Development of Theoretical Models for Lipid Organization in Biological Membranes
Theoretical models contribute to our understanding of how lipids, including ceramides, organize within the complex environment of biological membranes. These models often focus on specific membrane types, such as the stratum corneum (SC) in the skin, where ceramides are major components and play a critical role in barrier function.
Theoretical models and simulations have been developed to describe the unique lamellar organization of lipids in the stratum corneum, which consists primarily of ceramides, cholesterol, and free fatty acids. These models propose specific arrangements of lipid molecules within the multilayers, aiming to explain the observed structural periodicities and the barrier properties of the SC lipid matrix.
Future Directions in Ceramide 8 Research
Deeper Elucidation of Ceramide 8-Specific Regulatory Networks
Understanding the intricate regulatory networks that govern the synthesis, metabolism, and localization of this compound is a critical future direction. While general pathways of ceramide synthesis (de novo, sphingomyelinase, and salvage pathways) are known nih.govwikipedia.org, the specific enzymes, regulatory proteins, and feedback mechanisms that preferentially handle or are modulated by this compound are not fully elucidated. Future studies should aim to identify the specific ceramide synthases (CerSs) or other enzymes that are primarily responsible for generating this compound with its characteristic very long acyl chain (C24) and hydroxylation pattern nih.govuni.luresearchgate.net. Research into the regulatory roles of proteins like ORMs, which interact with ceramide synthases in other systems, could provide insights into potential regulatory nodes for this compound homeostasis plos.orgunl.edu.
Furthermore, the dynamic turnover and subcellular localization of this compound within different organelles, such as the endoplasmic reticulum, Golgi apparatus, mitochondria, and plasma membrane, require detailed mapping. Recent studies highlight the importance of subcellular ceramide localization for determining cellular outcomes biorxiv.org. Future research should focus on identifying the specific transport proteins and mechanisms that govern this compound movement between cellular compartments and how these processes are regulated under different physiological and pathological conditions. Investigating how this compound levels and localization are integrated into broader cellular signaling cascades, potentially involving interactions with specific kinases or transcription factors, represents a key area for future exploration mdpi.comnih.gov. The identification of specific protein interactors that bind to or are modulated by this compound will be crucial for understanding its downstream signaling events.
Advanced Structural-Functional Relationship Studies of this compound in Diverse Biological Systems
The unique structural features of this compound, particularly its C24 fatty acid chain and specific hydroxylations nih.govuni.luresearchgate.net, are hypothesized to confer distinct biophysical properties and biological functions compared to ceramides (B1148491) with shorter or different acyl chains mdpi.comfrontiersin.orgpitt.edu. Future research needs to employ advanced techniques to precisely define these structural-functional relationships. This includes utilizing approaches like advanced mass spectrometry-based lipidomics to accurately quantify this compound in various cell types, tissues, and biological fluids under different conditions sdu.dk.
Biophysical studies, such as using model membranes and techniques like molecular dynamics simulations, can provide insights into how the specific structure of this compound influences membrane fluidity, lipid raft formation, and interactions with other membrane components and proteins researchgate.net. Understanding how this compound's structure dictates its partitioning into specific membrane domains is essential for deciphering its role in membrane-mediated signaling and cellular processes.
Investigating the specific biological roles of this compound in diverse systems, such as the skin barrier jddonline.com, adipose tissue frontiersin.org, and the nervous system researchgate.netnih.gov, is crucial. Given that different ceramide species have been shown to have sometimes opposite effects mdpi.com, future studies should aim to differentiate the specific contributions of this compound from those of other ceramides within these systems. This could involve targeted manipulation of this compound levels using genetic or pharmacological approaches and observing the specific phenotypic consequences. The impact of the C24 chain length on these functions, potentially related to its integration into specific lipid environments or interaction with proteins that prefer very long chain lipids, warrants dedicated investigation.
Development of Novel Research Tools and Probes for Targeted Investigation of this compound
The ability to specifically track, quantify, and manipulate this compound in situ is paramount for advancing research in this area. The development of novel research tools and probes tailored to this compound is a significant future direction. This includes synthesizing fluorescently labeled this compound analogues that accurately mimic the biological behavior and localization of endogenous this compound biologists.comnih.govresearchgate.net. Such probes would enable real-time imaging of this compound dynamics, trafficking, and subcellular distribution in living cells.
Genetically encoded biosensors that can specifically detect and report on this compound levels or its interaction with specific proteins would be invaluable tools nih.gov. These biosensors could be targeted to specific organelles to monitor this compound pools in different cellular compartments.
Furthermore, the development of highly specific antibodies or other affinity-based probes for this compound would facilitate its detection and quantification in complex biological samples and enable techniques like immunoprecipitation to identify interacting partners. Tools for the targeted manipulation of this compound levels, such as specific inhibitors of its synthesis or degradation, or strategies for its targeted delivery to specific cellular locations, are also critical future developments biologists.com. The challenges in developing probes that are highly specific to individual ceramide species due to their structural similarities need to be addressed in future research mdpi.com.
Systems-Level and Multi-Omics Integration for Comprehensive Understanding of this compound's Role in Cellular Homeostasis
A comprehensive understanding of this compound's role requires integrating information from multiple biological layers using systems-level and multi-omics approaches. Future research should leverage techniques such as quantitative lipidomics (specifically focusing on this compound and related sphingolipids), transcriptomics (analyzing gene expression profiles related to sphingolipid metabolism and signaling), proteomics (identifying proteins involved in this compound synthesis, metabolism, transport, and signaling), and metabolomics (examining broader metabolic changes associated with altered this compound levels) biorxiv.orgpitt.edusdu.dkresearchgate.netnih.govnih.govoup.com.
Integrating these diverse datasets through computational modeling and network analysis can help to build a holistic picture of how this compound fits into the broader cellular landscape. This can reveal novel regulatory interactions, identify key pathways influenced by this compound, and uncover its role in maintaining cellular homeostasis under physiological conditions and its contribution to dysregulation in disease states.
Applying multi-omics approaches to study the impact of manipulating this compound levels will be particularly informative. This can reveal the cascading effects on gene expression, protein activity, and other metabolic pathways, providing a deeper understanding of the downstream consequences of altered this compound homeostasis. Such integrated approaches are essential for moving beyond correlative observations to establish causal relationships and identify potential therapeutic targets related to this compound. The development of standardized protocols and analytical methods for this compound measurement across different platforms will be crucial for enabling robust multi-omics studies mdpi.com.
Q & A
Q. How can multi-omics approaches elucidate this compound’s systemic effects in metabolic disorders?
- Methodological Answer : Integrate lipidomics data with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets. Apply pathway enrichment tools (e.g., MetaboAnalyst) to identify this compound-linked networks. Validate using siRNA knockdowns in organoid models .
Methodological Best Practices
- Data Collection : Prioritize SPE-C18 over TLC for scalability and cost-efficiency. Use triplicate technical replicates to minimize instrument-driven variability .
- Statistical Analysis : Apply ANOVA for multi-group comparisons (e.g., CerS isoforms) and Bonferroni correction for multiple hypotheses .
- Literature Review : Combine PubMed/Web of Science with Google Scholar (using precise Boolean terms: "this compound" AND ("synthesis" OR "metabolism")) to capture interdisciplinary insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
